Xylometazoline metabolite

Description

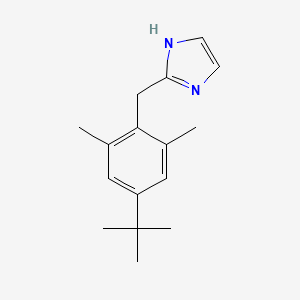

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C16H22N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h6-9H,10H2,1-5H3,(H,17,18) |

InChI Key |

CNOOVUYXUJVGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NC=CN2)C)C(C)(C)C |

Origin of Product |

United States |

Elucidation of Xylometazoline Biotransformation Pathways

Inferred Metabolic Fates of Xylometazoline (B1196259)

Given the scarcity of direct research on xylometazoline's metabolic pathways, its fate within the body is largely inferred from the metabolism of structurally similar compounds and general principles of xenobiotic biotransformation. These processes are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions mhmedical.commhmedical.com.

Oxidative reactions, a cornerstone of Phase I metabolism, are anticipated to be a major pathway for xylometazoline. These reactions introduce or unmask functional groups, preparing the molecule for subsequent conjugation and excretion. For xylometazoline, this could involve hydroxylation of the aromatic ring or the tert-butyl group, and oxidation of the imidazoline (B1206853) ring.

By analogy with oxymetazoline (B75379), a structurally related imidazoline derivative, several oxidative metabolites can be proposed nih.gov. For oxymetazoline, metabolites are formed through monohydroxylation of the t-butyl group and oxidative dehydrogenation of the imidazoline ring to an imidazole (B134444) moiety nih.gov. Therefore, similar transformations are plausible for xylometazoline.

Following oxidative functionalization, the resulting metabolites of xylometazoline are expected to undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation mhmedical.commhmedical.com.

Again, drawing parallels with oxymetazoline, the formation of glutathione conjugates has been identified, indicating an ability to form reactive intermediates nih.gov. It is therefore reasonable to propose that xylometazoline metabolites could also be conjugated with glutathione, as well as with glucuronic acid or sulfate (B86663), at the newly introduced hydroxyl groups.

Based on the metabolic pathways of structurally analogous compounds like oxymetazoline and general principles of drug metabolism, the following primary metabolites for xylometazoline can be proposed:

| Proposed Metabolite | Metabolic Reaction | Rationale |

| Hydroxylated Xylometazoline | Aromatic or Aliphatic Hydroxylation | A common Phase I reaction for compounds with aromatic and alkyl groups. Oxymetazoline undergoes monohydroxylation of its t-butyl group nih.gov. |

| Oxidized Imidazoline Ring Metabolite | Oxidative Dehydrogenation | The imidazoline ring is a likely site for oxidation. Oxymetazoline is known to undergo oxidative dehydrogenation to an imidazole moiety nih.gov. |

| Dihydroxylated Xylometazoline | Dihydroxylation | Further oxidation of the parent compound is possible, as seen with oxymetazoline nih.gov. |

| Glucuronide Conjugates | Glucuronidation | A major Phase II pathway for metabolites containing hydroxyl groups. |

| Sulfate Conjugates | Sulfation | An alternative Phase II conjugation pathway for hydroxylated metabolites. |

| Glutathione Conjugates | Glutathione Conjugation | Indicative of the formation of reactive intermediates, as observed with oxymetazoline nih.gov. |

Enzymatic Systems Governing Xylometazoline Biotransformation

The biotransformation of xenobiotics is catalyzed by a diverse array of enzymes, primarily located in the liver. These can be broadly classified into Cytochrome P450 (CYP) and non-CYP mediated systems.

The Cytochrome P450 superfamily of enzymes is a key player in the Phase I metabolism of a vast number of drugs mdpi.com. For xylometazoline, specific CYP isoforms have not been definitively identified. However, studies on the structurally similar oxymetazoline have shown that CYP2C19 is the single P450 isoform responsible for the formation of its primary oxidative metabolites, M1, M2, and M3 nih.gov. This suggests that CYP2C19 could also play a significant role in the oxidative metabolism of xylometazoline. Other CYP isoforms that are commonly involved in drug metabolism, such as CYP3A4, CYP2D6, and CYP1A2, may also contribute to a lesser extent youtube.com.

In addition to CYP enzymes, non-CYP mediated pathways are also crucial for drug metabolism. These include enzymes responsible for both Phase I and Phase II reactions.

Flavin-containing monooxygenases (FMOs) : These enzymes can catalyze the oxidation of nitrogen- and sulfur-containing compounds.

Monoamine oxidases (MAOs) : While less likely for xylometazoline due to its structure, MAOs are involved in the metabolism of many sympathomimetic amines.

UDP-glucuronosyltransferases (UGTs) : These are the primary enzymes responsible for glucuronidation, a major Phase II conjugation pathway.

Sulfotransferases (SULTs) : These enzymes catalyze the sulfation of hydroxylated metabolites.

Glutathione S-transferases (GSTs) : These enzymes are responsible for conjugating reactive metabolites with glutathione.

The involvement of these non-CYP enzymes in the metabolism of xylometazoline is highly probable, particularly in the later stages of its biotransformation and detoxification.

Phase II Enzyme Contributions (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that typically increases water solubility and facilitates excretion. drughunter.comuomus.edu.iqfirsthope.co.in Glucuronidation is one of the most significant Phase II pathways, catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). drughunter.comnih.gov This reaction attaches glucuronic acid to the drug molecule. uomus.edu.iq

For xylometazoline, it is plausible that hydroxylated metabolites formed during Phase I could undergo glucuronidation. However, specific studies confirming the role of UGTs in the metabolism of xylometazoline or identifying any resulting glucuronide conjugates have not been reported in the available scientific literature. The general process of glucuronidation is a critical pathway for the clearance of many drugs, and its potential involvement in xylometazoline metabolism warrants further investigation to fully elucidate its clearance mechanisms. firsthope.co.innih.gov

Metabolic Stability Assessment in Preclinical Models

To predict how a drug will behave in the human body, its metabolic stability is assessed in various preclinical models. These in vitro systems help to estimate the rate at which the drug is metabolized and its intrinsic clearance.

In Vitro Liver Microsomal Stability (e.g., rat, rabbit, human liver S9 fractions)

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are central to Phase I metabolism. nih.govnih.gov The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to hepatic metabolism. nih.gov These assays are routinely conducted using microsomes from different species, including rats, rabbits, and humans, to identify potential species differences in metabolism. nih.govnih.gov

Despite the common application of this methodology in drug development, there is a notable absence of published data from in vitro liver microsomal stability studies for xylometazoline. Consequently, no comparative data on its stability in rat, rabbit, or human liver S9 fractions are available.

Illustrative Data Table: The following table demonstrates how data from a hypothetical in vitro liver microsomal stability assay for xylometazoline might be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for xylometazoline.

| Species | Incubation Time (min) | % Xylometazoline Remaining |

| Rat | 0 | 100 |

| 15 | 75 | |

| 30 | 50 | |

| 60 | 25 | |

| Rabbit | 0 | 100 |

| 15 | 80 | |

| 30 | 65 | |

| 60 | 40 | |

| Human | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 55 |

Hepatocyte Incubation Studies for Metabolic Fate Profiling

Hepatocytes, or liver cells, provide a more complete in vitro model for metabolic studies as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant environment. semanticscholar.orgresearchgate.net Incubating a drug with hepatocytes allows for a more comprehensive profiling of its metabolic fate, including the identification of both Phase I and Phase II metabolites. semanticscholar.org

As with microsomal stability, there is a lack of published research detailing hepatocyte incubation studies for xylometazoline. Such studies would be invaluable in identifying the major metabolites of xylometazoline and understanding the primary pathways of its metabolic clearance.

Illustrative Data Table: The following table illustrates how results from a hypothetical hepatocyte incubation study for xylometazoline could be displayed. Note: This data is for illustrative purposes only and is not based on actual experimental results for xylometazoline.

| Species | Incubation Time (hr) | Parent Compound (Xylometazoline) Peak Area | Metabolite A (Oxidative) Peak Area | Metabolite B (Conjugate) Peak Area |

| Human | 0 | 500,000 | 0 | 0 |

| 1 | 425,000 | 50,000 | 25,000 | |

| 2 | 350,000 | 90,000 | 60,000 | |

| 4 | 200,000 | 150,000 | 150,000 |

Intrinsic Clearance Determination in In Vitro Systems

Due to the absence of in vitro metabolic stability data for xylometazoline in liver microsomes or hepatocytes, its intrinsic clearance has not been determined and reported in the scientific literature. The calculation of this parameter would be a crucial step in developing a complete pharmacokinetic profile of xylometazoline.

Illustrative Data Table: The table below shows how intrinsic clearance values, if determined, would typically be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for xylometazoline.

| In Vitro System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or million cells) |

| Liver Microsomes | Rat | 15 |

| Liver Microsomes | Rabbit | 10 |

| Liver Microsomes | Human | 8 |

| Hepatocytes | Human | 12 |

Analytical Methodologies for Xylometazoline Biotransformation Product Characterization and Quantification

Advanced Chromatographic Techniques for Separation

Chromatography is the cornerstone for isolating xylometazoline (B1196259) metabolites from endogenous compounds in biological samples. The choice of technique is dictated by the complexity of the sample and the required analytical throughput and resolution.

Liquid chromatography, particularly in its high-performance variations, is the predominant technique for the separation of drug metabolites prior to their detection and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the analysis of xylometazoline and its related substances. oaji.net Reverse-phase HPLC (RP-HPLC) methods are commonly developed for this purpose, offering specificity, precision, and accuracy. chemrj.org These methods can effectively separate the parent drug from its degradation products and, by extension, its metabolites. oaji.net

The separation is typically achieved on columns such as C8 or C18. chemrj.orgnih.gov Mobile phases often consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate or acetate buffer, with the pH adjusted to optimize the separation. oaji.netchemrj.org For instance, a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 v/v ratio has been successfully used. chemrj.org Another method employed a mobile phase of acetate buffer (pH 5) and acetonitrile (30:70 v/v). oaji.net Detection is commonly performed using UV detectors at wavelengths around 220 nm or 240 nm. oaji.netchemrj.org While these methods are often validated for the parent drug in pharmaceutical formulations, their principles are directly applicable to the development of stability-indicating assays and for the separation of metabolites in biological fluids. oaji.netnih.gov For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Phenomenex C18 | Nucleosil C8 (250x3 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetate buffer (pH 5) : Acetonitrile (30:70 v/v) | Acetonitrile : Water (35:65 v/v) | Acetonitrile : Phosphate buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | Not Specified | PDA at 220 nm |

| Reference | oaji.net | nih.gov | chemrj.org |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and substantially faster analysis times. sielc.com For the analysis of xylometazoline biotransformation products, which often involves complex biological matrices and trace-level concentrations, the enhanced efficiency of UHPLC is particularly advantageous. The shorter run times increase sample throughput, a critical factor in metabolic studies that often involve numerous samples. researchgate.net The increased peak capacity allows for better separation of structurally similar metabolites and resolution from endogenous interferences, leading to more accurate characterization and quantification. sielc.com

Liquid Chromatography (LC) Applications

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the identification and structural elucidation of drug metabolites. ijpras.com When coupled with liquid chromatography (LC-MS), it provides both retention time information and mass-to-charge ratio (m/z) data, enabling confident identification of biotransformation products. ijpras.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of metabolites. diva-portal.org In a typical LC-MS/MS experiment, the eluent from the LC column is ionized, and a specific ion (the precursor ion), corresponding to a potential metabolite, is selected in the first mass analyzer. diva-portal.org This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. diva-portal.org

The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to pinpoint the site of metabolic modification. nih.gov For example, the mass shift from the parent drug helps to identify the type of biotransformation (e.g., hydroxylation, oxidation). The fragmentation of the metabolite can then reveal the specific location of this modification on the xylometazoline molecule. MSn experiments, possible with analyzers like ion traps, allow for multiple stages of fragmentation, providing even more detailed structural information. diva-portal.org This approach is particularly useful for differentiating isomeric metabolites and elucidating the structures of complex conjugates formed during phase II metabolism. researchgate.net

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in modern metabolite identification. ijpras.com Instruments such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with a mass error of less than 5 ppm. ijpras.comnih.gov This high mass accuracy allows for the unambiguous determination of the elemental composition of a metabolite. thermofisher.com

The ability to calculate a precise molecular formula is a significant advantage, as it drastically reduces the number of potential candidates for an unknown metabolite and helps to differentiate it from co-eluting endogenous compounds. nih.govthermofisher.com In the context of xylometazoline biotransformation, HRMS can confidently identify metabolites by comparing the experimentally determined accurate mass with the theoretical mass of predicted metabolic products. ijpras.com When combined with tandem mass spectrometry (LC-HR-MS/MS), this technique provides high-confidence structural elucidation by furnishing both the accurate mass of the precursor ion and its fragment ions. nih.gov

Mass Defect Filtering (MDF) for Metabolite Detection

Mass Defect Filtering (MDF) is a powerful data-mining strategy used with high-resolution mass spectrometry (HRMS) to distinguish potential drug metabolites from endogenous matrix components. nih.govbohrium.com The technique is founded on the principle that the mass defect—the difference between a molecule's exact mass and its nominal mass—of drug molecules and their metabolites often falls within a specific, predictable range. nih.govsemanticscholar.org

In the context of xylometazoline biotransformation, MDF works by selectively filtering the vast amount of data generated by HRMS to highlight ions whose mass defects are consistent with those of potential metabolites. Common metabolic transformations, such as hydroxylation, oxidation, or N-dealkylation, result in specific mass shifts and predictable changes in the mass defect. By setting a filter based on the mass defect of the parent xylometazoline molecule and its expected biotransformations, analysts can significantly reduce background noise and efficiently pinpoint metabolite candidates in complex chromatograms. semanticscholar.orgnih.gov This approach is complementary to traditional methods that rely on predicting molecular masses or fragmentation patterns and is particularly advantageous for identifying unexpected or novel metabolites. nih.govsemanticscholar.org

Table 1: Principles of Mass Defect Filtering in Metabolite Detection

| Concept | Description | Relevance to Xylometazoline Metabolite Analysis |

|---|---|---|

| Exact Mass | The calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes. | Provides the high precision necessary for MDF. |

| Nominal Mass | The integer mass of a molecule, calculated using the integer mass of the most abundant isotope of each element. | Used as a reference point to calculate the mass defect. |

| Mass Defect | The difference between the exact mass and the nominal mass. | Drug molecules and their metabolites often have a characteristic mass defect that differs from endogenous compounds. |

| Filtering | A data processing technique that selectively retains ions within a specified mass defect range. nih.gov | Allows for the targeted detection of potential xylometazoline metabolites while excluding a large portion of irrelevant background ions. semanticscholar.orgnih.gov |

Isotopic Labeling Strategies (e.g., ¹⁴C-labeled Xylometazoline in animal models)

Isotopic labeling is a definitive technique used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govmusechem.com This strategy involves synthesizing the drug molecule with one or more atoms replaced by their isotopes, which can be either stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C). chemicalsknowledgehub.com For comprehensive metabolic profiling of xylometazoline, ¹⁴C-labeled xylometazoline is often used in animal models. chemicalsknowledgehub.com

The introduction of a ¹⁴C label into the xylometazoline structure allows for the sensitive and specific tracking of all drug-related material in various biological samples, including blood, urine, feces, and tissues. chemicalsknowledgehub.com Following administration of the labeled compound, analytical techniques such as liquid scintillation counting can quantify the total radioactivity in samples, providing a complete picture of the drug's disposition. When coupled with chromatographic separation (e.g., HPLC), radioactivity detectors can identify all metabolites, regardless of their structure, by detecting the radioactive signal. chemicalsknowledgehub.com This approach ensures that no significant metabolite is overlooked and is considered the gold standard for quantitative ADME studies. eurisotop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While mass spectrometry is invaluable for detecting metabolites and providing information on their molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled method for the unambiguous elucidation of their chemical structures. hyphadiscovery.comtaylorandfrancis.com Once a potential this compound has been isolated, typically through micropreparative HPLC, NMR analysis provides detailed information about the molecule's atomic framework. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of hydrogen and carbon atoms, respectively. More advanced two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. nih.gov This information allows chemists to piece together the exact structure of the metabolite, confirming the site of metabolic modification (e.g., the exact position of a hydroxyl group on an aromatic ring) and resolving any ambiguities that may remain after MS analysis. hyphadiscovery.comnih.gov

Sample Preparation Techniques for Biological Matrices

The accurate analysis of xylometazoline metabolites is contingent upon their effective isolation from the complex biological matrix in which they are found (e.g., plasma, urine). nih.govslideshare.net Biological samples contain numerous endogenous substances, such as proteins and salts, that can interfere with analysis. nih.gov Therefore, robust sample preparation is a critical first step to remove these interferences, concentrate the analytes of interest, and ensure compatibility with the analytical instrument. slideshare.net The choice of technique depends on the nature of the matrix, the physicochemical properties of the metabolites, and the requirements of the subsequent analytical method.

Protein Precipitation (PPT) is a straightforward and widely used method for removing proteins from biological samples like plasma or serum. amazonaws.comtaylorandfrancis.com The technique involves adding a precipitating agent to the sample, which denatures the proteins, causing them to aggregate and fall out of solution. The sample is then centrifuged to pellet the precipitated proteins, and the supernatant, containing the metabolites of interest, is collected for analysis. researchgate.net

Commonly used precipitating agents include organic solvents (e.g., acetonitrile, methanol) and acids (e.g., trichloroacetic acid). mdpi.comsci-hub.se While PPT is simple, rapid, and cost-effective, it may not provide the cleanest extracts, as some endogenous components can remain in the supernatant, potentially leading to matrix effects in LC-MS analysis. taylorandfrancis.com

Table 2: Common Agents for Protein Precipitation

| Precipitating Agent | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | Denatures proteins by disrupting the hydration shell and hydrophobic interactions. sci-hub.se | High protein removal efficiency (>96%); compatible with reversed-phase HPLC. researchgate.net | Can result in sample dilution; may not remove all phospholipids. |

| Methanol | Similar to acetonitrile, acts as an organic solvent to cause protein denaturation. | Effective for many applications; readily available. | Generally less efficient at precipitating proteins than acetonitrile. |

| Trichloroacetic Acid (TCA) | Causes proteins to precipitate by altering the pH and causing charge neutralization. researchgate.net | Very effective at low volume ratios; provides a clean supernatant. sci-hub.se | Can cause degradation of acid-labile metabolites; may need to be neutralized before injection. |

| Zinc Sulfate (B86663) | Forms insoluble complexes with proteins, often used in combination with a base. mdpi.com | Effective at protein removal. sci-hub.se | Not as commonly used in LC-MS due to potential for salt introduction. |

Liquid-Liquid Extraction (LLE) is a sample purification technique based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. amazonaws.com By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, xylometazoline and its metabolites can be selectively partitioned from the biological matrix into the organic layer. taylorandfrancis.com

This method is effective at removing non-soluble interferences like proteins and salts and can provide a high degree of sample cleanup. The organic solvent is then evaporated and the residue reconstituted in a solvent suitable for chromatographic analysis. LLE can be more selective and result in cleaner extracts than PPT, though it is often more time-consuming and labor-intensive. amazonaws.comtaylorandfrancis.com

Solid-Phase Extraction (SPE) is a highly versatile and selective sample preparation technique that utilizes a solid sorbent material, packed into a cartridge or well plate, to isolate analytes from a liquid sample. amazonaws.comnih.gov The process involves loading the biological sample onto the sorbent, which retains the analytes of interest based on specific chemical interactions (e.g., reversed-phase, ion-exchange, or mixed-mode). nih.gov

Interfering components are washed away with a specific solvent, and the purified xylometazoline metabolites are then eluted with a different solvent. researchgate.net SPE offers significant advantages, including high recovery rates, excellent sample cleanup, and the ability to concentrate the analyte, thereby increasing analytical sensitivity. nih.gov It is often considered superior to both PPT and LLE in terms of providing cleaner extracts and reducing matrix effects, and it can be readily automated for high-throughput applications.

Advanced Extraction Methods for Enhanced Sensitivity

For hypothetical xylometazoline metabolites, which are anticipated to be more polar than the parent compound due to metabolic oxidation and conjugation, a combination of extraction strategies might be employed. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are foundational, while newer microextraction techniques offer advantages in terms of reduced solvent consumption and higher sample throughput.

Solid-Phase Extraction (SPE): This technique relies on the partitioning of analytes between a solid sorbent and the liquid sample matrix. For polar metabolites, reversed-phase SPE with polymeric sorbents or mixed-mode cation exchange cartridges could be effective. The selection of the appropriate sorbent and elution solvents would be critical and would be optimized based on the specific polarity and charge of the identified metabolites.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. While traditional LLE can be effective, it often requires significant volumes of organic solvents. For polar metabolites, techniques like supported liquid extraction (SLE) or salting-out assisted LLE (SALLE) could enhance extraction efficiency from aqueous biological fluids.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. It is particularly useful for trace analysis and can be directly coupled with chromatographic systems. The development of novel fiber coatings with affinity for polar compounds would be necessary for the effective extraction of xylometazoline metabolites.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that maximizes the surface area for extraction. This technique is known for its high enrichment factors and speed.

Interactive Table: Comparison of Advanced Extraction Methods for Metabolite Analysis

| Extraction Method | Principle | Advantages | Potential Application for Xylometazoline Metabolites |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample. | High selectivity, high recovery, easily automated. | Effective for polar metabolites using appropriate sorbent chemistry (e.g., mixed-mode or polymeric). |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | High purification potential, cost-effective. | Supported Liquid Extraction (SLE) or Salting-Out Assisted LLE (SALLE) could be employed for polar analytes. |

| Solid-Phase Microextraction (SPME) | Extraction and concentration onto a coated fiber. | Solvent-free, high sensitivity, suitable for small sample volumes. | Would require development of specific fiber coatings for polar metabolites. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-droplet formation in the sample for rapid extraction. | Fast, high enrichment factor, low solvent consumption. | Suitable for rapid screening and quantification if optimized for polar compounds. |

Bioanalytical Method Validation for this compound Analysis

Once a reliable method for the extraction and quantification of xylometazoline metabolites is developed, it must undergo rigorous validation to ensure that it is fit for its intended purpose. Bioanalytical method validation demonstrates that the analytical procedure is accurate, precise, and reproducible for the quantification of the specific analytes in a given biological matrix. The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the principles outlined in the International Council for Harmonisation (ICH) M10 guideline.

The key parameters that must be evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other potential metabolites, and endogenous matrix components.

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

Precision: The degree of agreement among a series of measurements from the same homogeneous sample. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Calibration Curve: The relationship between the instrumental response and the concentration of the analyte. The range of the curve should encompass the expected concentrations of the metabolites in study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a post-extraction spiked sample.

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components, which can lead to ion suppression or enhancement in mass spectrometry-based assays.

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures.

Interactive Table: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Definition | Typical Acceptance Criteria |

| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte's retention time in blank samples. |

| Accuracy | Closeness of measured value to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. |

| Stability | Analyte integrity under various conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Pharmacokinetic Aspects of Xylometazoline Biotransformation Products Non Clinical Focus

Absorption and Distribution of Xylometazoline (B1196259) Metabolites in Animal Models and In Vitro Systems

Detailed information on the absorption and distribution of specific xylometazoline metabolites in animal models is not extensively available in the public domain. However, general principles of drug metabolism and distribution, along with data from related compounds and the parent drug, allow for a general understanding.

Following administration, a fraction of xylometazoline is absorbed into the systemic circulation. An autoradiographic study in rats using radiolabelled (¹⁴C) xylometazoline demonstrated that after intranasal administration, the majority of the substance remained in the nasal cavity. Nevertheless, a portion was absorbed and distributed into various tissues, showing a pattern similar to that observed after intravenous administration. amazonaws.com This suggests that any metabolites formed systemically would also be distributed throughout the body via the circulatory system.

While specific studies on xylometazoline metabolites are scarce, research on the in vitro metabolism of oxymetazoline (B75379), a structurally similar imidazoline (B1206853) derivative, in rat, rabbit, and human liver preparations provides valuable insights. This study identified several metabolites formed through oxidation and conjugation. nih.gov It is plausible that xylometazoline undergoes similar biotransformation pathways, resulting in metabolites that would then be subject to distribution and elimination.

The primary site of xylometazoline metabolism is the liver, where it undergoes extensive first-pass metabolism. amazonaws.com Metabolites formed in the liver would enter the systemic circulation and be distributed to various tissues before elimination.

Table 1: In Vitro Metabolites of the Structurally Related Imidazoline Derivative, Oxymetazoline

| Metabolite ID | Biotransformation Pathway |

| M1 | Monohydroxylation of the t-butyl group |

| M2 | Oxidative dehydrogenation of the imidazoline to an imidazole (B134444) moiety |

| M3 | Monohydroxylation of M2 |

| M4 | Dihydroxylation of oxymetazoline |

| M5 | Dihydroxylation of M2 |

| M6 | Glutathione (B108866) conjugate of oxymetazoline |

| M7 | Glutathione conjugate of M2 |

| M8, M9 | Cysteine conjugates derived from glutathione conjugates |

| M10, M11 | Hydroxylated glutathione conjugates |

This data is from an in vitro study on oxymetazoline and is presented as an illustrative example of potential metabolic pathways for imidazoline derivatives like xylometazoline. nih.gov

Role of First-Pass Metabolism in Xylometazoline's Systemic Exposure

First-pass metabolism plays a crucial role in determining the systemic bioavailability and metabolite profile of xylometazoline, particularly after oral ingestion. Xylometazoline undergoes extensive first-pass metabolism in the liver. amazonaws.com This process involves enzymes, likely from the cytochrome P450 family, that chemically modify the drug, leading to the formation of various metabolites.

The extensive nature of this first-pass effect means that a significant portion of orally absorbed xylometazoline is converted into metabolites before it can reach the systemic circulation. This contributes to the low systemic bioavailability of the parent drug when administered orally. The metabolites formed during this process are generally more water-soluble, which facilitates their subsequent excretion.

Excretion Pathways of Xylometazoline and its Biotransformation Products in Preclinical Studies

Preclinical data indicates that the primary route of elimination for xylometazoline and its metabolites is through the kidneys, with excretion in the urine. amazonaws.com A smaller fraction of the drug and its biotransformation products is eliminated via the feces. amazonaws.com

The metabolites, having been made more polar and water-soluble by hepatic metabolism (e.g., through oxidation and conjugation), are more readily filtered by the glomeruli and excreted in the urine. amazonaws.com

While the general pathways are known, detailed quantitative data on the excretion of specific xylometazoline metabolites in preclinical studies is limited. Studies on other compounds demonstrate the common methodologies used, such as the analysis of urine and feces in rats to identify and quantify excreted metabolites.

Table 2: General Excretion Profile of Xylometazoline and its Metabolites in Preclinical Species

| Excretion Route | Proportion | Notes |

| Urine | Major | Primary route for the elimination of metabolites formed through oxidation and conjugation. amazonaws.com |

| Feces | Minor | A small amount of the drug and its metabolites are excreted via the fecal route. amazonaws.com |

Influence of Route of Administration on Metabolite Formation (e.g., nasal vs. systemic in animal models)

The route of administration significantly influences the extent of metabolite formation for xylometazoline. This is primarily due to the impact of first-pass metabolism.

Nasal Administration: When administered intranasally, xylometazoline acts locally on the nasal mucosa. Systemic absorption is very low. amazonaws.com As a result, the amount of parent drug that reaches the liver for metabolism is minimal. This leads to a significantly lower systemic concentration of metabolites compared to other routes of administration that are subject to first-pass metabolism. An autoradiographic study in rats with intranasal ¹⁴C-xylometazoline showed that while some of the radioactivity was absorbed and distributed systemically, the majority remained in the nasal cavity. amazonaws.com

Systemic Administration (e.g., Oral or Intravenous): In contrast, oral administration subjects xylometazoline to extensive first-pass metabolism in the liver. amazonaws.com This results in the formation of a larger proportion of metabolites before the drug is distributed systemically. Intravenous administration delivers the drug directly into the systemic circulation, making it fully available to metabolic organs like the liver without a first-pass effect, leading to a different pharmacokinetic profile of both the parent drug and its metabolites compared to the oral route.

Mechanistic and Theoretical Aspects of Xylometazoline Biotransformation

Metabolic Soft Spots and Sites of Biotransformation

The biotransformation of xylometazoline (B1196259) is generally understood to proceed via oxidation and conjugation reactions, which are common metabolic pathways for many pharmaceuticals. vnmu.edu.ua However, specific metabolites have not been extensively characterized in human studies. The molecular structure of xylometazoline presents several potential sites, or "metabolic soft spots," where these enzymatic reactions are likely to occur.

The primary sites susceptible to metabolic attack are predicted based on the functional groups present in the molecule:

Aromatic Hydroxylation: The dimethylphenyl ring is a candidate for hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.

Oxidation of the tert-butyl group: The bulky tert-butyl group could undergo hydroxylation to form an alcohol metabolite.

Oxidation of the Imidazoline (B1206853) Ring: The imidazoline ring may be subject to oxidative dehydrogenation, leading to the formation of an imidazole (B134444) moiety.

N-Oxidation: The nitrogen atoms within the imidazoline ring could potentially undergo N-oxidation.

Conjugation: Following Phase I oxidative reactions that introduce polar functional groups (like hydroxyl groups), the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

While these pathways are theoretically plausible, it is important to note that detailed experimental studies identifying and quantifying these specific metabolites for xylometazoline are scarce in published literature. vnmu.edu.ua For comparison, the structurally similar compound oxymetazoline (B75379) has been shown to be metabolized via monohydroxylation of its t-butyl group and oxidative dehydrogenation of the imidazoline ring, catalyzed specifically by the CYP2C19 isozyme. nih.gov

Stereochemical Considerations in Metabolite Formation

Stereochemistry plays a crucial role in the metabolism and pharmacological activity of many chiral drugs. nih.gov However, the xylometazoline molecule (2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is achiral, meaning it does not have a chiral center and does not exist as enantiomers.

As a result, the following points are relevant:

There is no stereoselective metabolism to consider, as there are no enantiomers for metabolic enzymes to differentiate between.

The metabolites formed from xylometazoline will also be achiral, unless a chiral center is introduced during the metabolic process itself, which is not a commonly reported pathway for this class of compounds.

Therefore, stereochemical considerations that are critical for the pharmacokinetic and pharmacodynamic profiles of chiral drugs are not applicable to xylometazoline. researchgate.net

Enzyme Kinetics of Xylometazoline Metabolism in Recombinant Systems

The characterization of enzyme kinetics, typically by determining parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), is fundamental to understanding the efficiency and capacity of drug metabolism. researchgate.net Studies using recombinant enzyme systems, where a single metabolic enzyme is expressed in a cellular system, allow for precise determination of the contribution of individual enzymes to a drug's metabolism.

Despite the utility of such studies, there is a notable absence of published data on the enzyme kinetics of xylometazoline metabolism in recombinant systems. While cytochrome P450 enzymes are presumed to be involved in its oxidative metabolism, the specific isoforms responsible and their kinetic parameters (K_m, V_max) have not been reported in the scientific literature.

Inhibition or Induction of Metabolic Enzymes by Xylometazoline or its Metabolites

The potential for a drug to inhibit or induce metabolic enzymes is a critical aspect of its profile, as this can lead to drug-drug interactions. benthamscience.com Research into xylometazoline's effects has focused more on its pharmacological targets than on metabolic enzymes.

However, studies have investigated its interaction with nitric oxide synthases (NOS), which are not typically considered drug-metabolizing enzymes in the context of Phase I and Phase II reactions but are crucial in physiological and pathophysiological processes.

Research conducted on a rat alveolar macrophage cell line demonstrated that xylometazoline has a dose-dependent inhibitory effect on the induction of inducible nitric oxide synthase (iNOS), rather than a direct inhibition of the enzyme's activity. nih.gov It was also found to cause moderate inhibition of the activity of constitutive nitric oxide synthase (cNOS). nih.gov No direct scavenging of nitric oxide by xylometazoline was detected. nih.gov

Table 1: Effect of Xylometazoline on Nitric Oxide Synthase (NOS) Isoforms

| Enzyme Target | Effect | Mechanism |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibitory effect on total activity | Inhibition of enzyme induction |

| Constitutive Nitric Oxide Synthase (cNOS) | Moderate inhibition | Inhibition of enzyme activity |

There is currently no available data in the scientific literature regarding the potential of xylometazoline or its metabolites to inhibit or induce major drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily.

Future Research Directions in Xylometazoline Biotransformation Product Studies

Advanced Computational Modeling for Metabolite Prediction

The future of understanding xylometazoline's biotransformation lies significantly in the realm of advanced computational modeling. nih.goveurekaselect.comscispace.com In silico approaches offer a powerful, cost-effective, and rapid means to predict the metabolic fate of xenobiotics, including imidazoline (B1206853) derivatives like xylometazoline (B1196259). nih.govresearchgate.net These predictive models are pivotal in the early stages of drug discovery and can provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, thereby reducing attrition rates associated with poor pharmacokinetics. pharmajen.com

Current trends in computational modeling for predicting drug metabolism involve a variety of tools and methods. nih.gov These include expert systems, docking, and Quantitative Structure-Activity Relationship (QSAR) models. eurekaselect.com By analyzing the chemical structure of xylometazoline, these computational methods can predict its interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, and forecast the resulting metabolites. pharmajen.com Machine learning algorithms, in particular, can sift through vast datasets to identify patterns and correlations that are not immediately obvious, speeding up the identification and validation of potential metabolic pathways. researchgate.netpharmajen.com Applying these scientifically robust computational tools can significantly improve the ability to identify and evaluate potential metabolites of xylometazoline, guiding further experimental studies. nih.govresearchgate.net

Table 1: Computational Approaches for Xylometazoline Metabolite Prediction

| Modeling Technique | Application in Xylometazoline Metabolism | Predicted Outcome |

|---|---|---|

| Expert Systems | Rule-based prediction based on known biotransformation reactions of similar compounds (e.g., other imidazoline derivatives). | Identification of probable phase I and phase II metabolites. |

| Molecular Docking | Simulating the binding of xylometazoline to the active sites of specific CYP enzymes (e.g., CYP2A6, CYP2B6). | Prediction of which enzyme isoforms are most likely responsible for metabolism. |

| QSAR Models | Relating the molecular structure of xylometazoline to its metabolic stability and clearance rates. | Estimation of the rate of metabolism and identification of structural features prone to metabolic attack. |

| Machine Learning | Training algorithms on large datasets of drug metabolism to recognize patterns applicable to xylometazoline. | Uncovering novel or unexpected metabolic pathways and predicting metabolite structures with higher accuracy. researchgate.net |

Investigation of Less Common Biotransformation Pathways

Investigations into the metabolism of other small molecules have revealed a variety of unusual reactions, such as ring cleavages, intramolecular rearrangements, and unique conjugations. hyphadiscovery.comresearchgate.net For xylometazoline, this could involve, for example, the enzymatic cleavage of the imidazoline ring or rearrangements of the aminoazepane moiety. hyphadiscovery.com Enzymes other than the well-known CYPs, such as flavin-containing monooxygenases (FMO) or aldehyde oxidase, could also contribute to its metabolism, potentially leading to the formation of unexpected metabolites. hyphadiscovery.com For instance, CYP-mediated pyridine ring cleavage has been observed for other compounds and could be a possibility for the heterocyclic imidazoline ring of xylometazoline. hyphadiscovery.com A comprehensive understanding of these minor pathways is crucial, as they can sometimes lead to the formation of pharmacologically active or reactive metabolites.

Integration of Multi-Omics Approaches for Comprehensive Metabolic Profiling

A holistic understanding of xylometazoline metabolism can be achieved through the integration of multiple "omics" technologies. pharmafeatures.com This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how an individual processes a specific compound. omicstutorials.commdpi.com This strategy moves beyond studying single components in isolation to analyzing the complex interactions within a biological system. mdpi.com

Genomics can identify genetic polymorphisms in metabolic enzymes (like CYPs) that may lead to inter-individual variability in xylometazoline metabolism. pharmafeatures.com

Transcriptomics analyzes gene expression levels, revealing which metabolic enzymes are upregulated or downregulated in response to xylometazoline exposure.

Proteomics quantifies the levels of these metabolic enzymes and other proteins, providing a direct measure of the cellular machinery available for biotransformation. pharmafeatures.com

Metabolomics , the large-scale study of small molecules, can directly identify and quantify xylometazoline and its metabolites in biological fluids, offering a real-time snapshot of its metabolic profile. omicstutorials.com

By integrating these datasets, researchers can build robust models of xylometazoline's metabolic network. oup.com This approach can reveal molecular signatures of drug response, identify novel biomarkers, and ultimately support the development of personalized medicine strategies. pharmafeatures.comastrazeneca.com The use of advanced molecular imaging technologies, such as mass spectrometry imaging (MSI), can further enhance these studies by providing spatial context, showing the distribution of the drug and its metabolites within tissues. astrazeneca.com

Development of Novel In Vitro Systems for Enhanced Translational Relevance in Metabolism Studies

To improve the prediction of human metabolism and reduce the reliance on animal models, future research must focus on developing and utilizing novel in vitro systems. proquest.com Traditional models like liver microsomes and hepatocyte suspension cultures have limitations, including short incubation times that may be insufficient for generating minor or phase II metabolites. nih.govtandfonline.com

Advanced in vitro models are being developed to better replicate the complex microenvironment of the human liver. tandfonline.com These include:

Three-dimensional (3D) Spheroid Cultures: Primary human hepatocytes grown in 3D structures can maintain their metabolic functions for longer periods, allowing for the study of slowly metabolized drugs and the formation of secondary metabolites. proquest.com

Organ-on-a-Chip (Microphysiological Systems): These devices culture human cells in microfluidic chambers to simulate the structure and function of human organs, such as the liver. criver.com They can provide more physiologically relevant data on drug metabolism and transport.

Co-culture Systems: Culturing hepatocytes with other cell types, such as stellate cells or even intestinal bacteria, can help to model the complex metabolic interactions that occur in vivo. tandfonline.comtandfonline.com A co-culture of hepatocytes with intestinal bacteria, for example, allows for the study of how the gut microbiome might influence the metabolism of orally administered compounds before they reach the liver. tandfonline.com

These advanced systems offer the potential for more accurate predictions of human drug clearance and metabolite profiles, helping to bridge the gap between preclinical findings and clinical outcomes in the study of xylometazoline biotransformation. proquest.comnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Xylometazoline |

| Imidazoline |

| Adenosine triphosphate (ATP) |

| Guanine |

| Histidine |

| Biotin |

Q & A

Basic Research Question

- Longitudinal Sampling : Collect time-series data (e.g., 0, 30, 60, 120 mins post-administration) to model metabolite formation/clearance .

- Dose-Response Experiments : Use factorial designs to assess linearity in metabolite abundance across dosage ranges .

- Quality Control (QC) : Include technical replicates and blank samples to normalize instrument drift .

Example : A Box-Behnken design optimized xylometazoline-loaded nanoparticle parameters (e.g., particle size, entrapment efficiency), ensuring reproducibility .

How can researchers resolve contradictions in metabolite identification across independent studies?

Advanced Research Question

Address discrepancies via:

- Meta-Analysis Protocols : Use tools like metaXCMS to align m/z and RT values across studies, ensuring consistent chromatographic methods .

- Multi-Laboratory Validation : Share raw data and metadata through repositories (e.g., Metabolomics Workbench) to verify identifications .

- Orthogonal Techniques : Confirm structures using NMR or chemical derivatization .

Case Study : Conflicting identifications of xylometazoline glucuronide isomers were resolved by synthesizing standards and comparing MS/MS spectra .

What computational tools enable integration of this compound data with multi-omics datasets?

Advanced Research Question

- Graph Databases : Deploy biochem4j to map metabolites to enzymes, reactions, and pathways (e.g., "Which pathways link xylometazoline to its metabolites?") .

- Multi-Omics Platforms : Use MetaboAnalyst for enrichment analysis, linking metabolites to transcriptomic or proteomic profiles .

Workflow : Annotate metabolites via METLIN → upload to MetaboAnalyst → perform pathway enrichment → correlate with gene expression data .

What protocols ensure robust meta-analysis of this compound data across heterogeneous studies?

Advanced Research Question

- Standardized Metadata : Adopt MIAME-compliant templates to document LC/MS parameters, extraction methods, and batch IDs .

- Batch Normalization : Apply probabilistic quotient normalization (PQN) to correct for inter-study variability .

- P-Value Combination : Use Fisher’s method or Stouffer’s Z-score to aggregate statistical results from independent datasets .

Limitation : Cross-laboratory comparisons remain challenging due to divergent RT alignment; synthetic internal standards are critical .

How can advanced MS workflows improve confidence in this compound annotation?

Advanced Research Question

- Ion Mobility Spectrometry (IMS) : Resolve isomeric metabolites via collision cross-section (CCS) measurements .

- Data-Independent Acquisition (DIA) : Generate comprehensive MS/MS spectra for low-abundance metabolites .

- In Silico Prediction : Train machine learning models on fragmentation patterns of known metabolites (e.g., MyCompoundID) .

Example : DIA-based workflows identified three novel xylometazoline oxidative metabolites in human liver microsomes .

What open-source tools are recommended for processing raw metabolomics data of xylometazoline?

Basic Research Question

- XCMS Online : Align chromatographic peaks, filter noise, and integrate with METLIN for annotation .

- MS-DIAL : Deconvolute MS/MS spectra and match against public libraries .

- MetaboAnalyst : Perform statistical analysis (PCA, PLS-DA) and visualize metabolite trends .

Best Practice : Validate findings using at least two software tools to reduce false annotations .

How can researchers structurally characterize unknown xylometazoline metabolites without reference standards?

Advanced Research Question

- Synthesis-Based Reverse Metabolomics : Synthesize candidate structures, acquire MS/MS spectra, and match to untargeted data .

- Retrosynthetic Pathway Prediction : Use tools like BNICE to hypothesize biotransformation steps (e.g., hydroxylation, methylation) .

Case Study : A novel xylometazoline N-oxide metabolite was confirmed via comparison with synthetic spectra .

What validation steps are critical for ensuring reproducibility in this compound quantification?

Basic Research Question

- QC Samples : Inject pooled samples periodically to monitor instrument precision .

- Batch Correction : Apply ComBat or SVA algorithms to remove technical variability .

- Linearity Checks : Validate calibration curves for each metabolite across physiological concentration ranges .

Example : A study using cyclic voltammetry achieved 90.5% accuracy in xylometazoline quantification via rigorous calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.